![molecular formula C12H14N4O B7537873 N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCPA is a synthetic compound that was first synthesized in the 1990s by researchers at the University of Virginia. It was designed to be a selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates it. Adenosine A1 receptors are found throughout the body, and their activation has been shown to have a number of physiological and biochemical effects.
Wirkmechanismus
CCPA works by binding to the adenosine A1 receptor and activating it. Adenosine A1 receptors are G protein-coupled receptors that are found throughout the body. When activated, they initiate a signaling cascade that leads to a number of physiological and biochemical effects. Some of the specific effects of adenosine A1 receptor activation include:
1. Inhibition of adenylate cyclase: Adenosine A1 receptor activation inhibits adenylate cyclase, which leads to a decrease in cyclic AMP levels.
2. Activation of potassium channels: Adenosine A1 receptor activation also leads to the activation of potassium channels, which leads to hyperpolarization and a decrease in excitability.
3. Inhibition of calcium channels: Adenosine A1 receptor activation also leads to the inhibition of calcium channels, which leads to a decrease in intracellular calcium levels.
Biochemical and Physiological Effects:
CCPA has a number of biochemical and physiological effects when it binds to the adenosine A1 receptor. Some of these effects include:
1. Decreased heart rate: CCPA has been shown to decrease heart rate by activating the adenosine A1 receptor in the heart.
2. Decreased blood pressure: CCPA has been shown to decrease blood pressure by activating the adenosine A1 receptor in the blood vessels.
3. Reduced anxiety: CCPA has been shown to reduce anxiety by activating the adenosine A1 receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Selective activation of adenosine A1 receptors: CCPA is a selective adenosine A1 receptor agonist, which means that it only activates this receptor and not other adenosine receptors.
2. Potent agonist: CCPA is a potent agonist of the adenosine A1 receptor, which means that it can produce a strong response when it binds to the receptor.
3. Widely available: CCPA is a synthetic compound that is widely available from chemical suppliers.
Some of the limitations of CCPA for lab experiments include:
1. Limited solubility: CCPA is only soluble in certain organic solvents, which can limit its use in some experiments.
2. Potential off-target effects: While CCPA is a selective adenosine A1 receptor agonist, it is possible that it could have off-target effects on other receptors or systems in the body.
3. Limited in vivo studies: While CCPA has been extensively studied in vitro, there are relatively few in vivo studies of its effects in animals or humans.
Zukünftige Richtungen
There are a number of potential future directions for research on CCPA. Some of these include:
1. Development of new analogs: Researchers could develop new analogs of CCPA that have improved solubility, potency, or selectivity for the adenosine A1 receptor.
2. In vivo studies: More in vivo studies of CCPA could help to better understand its effects on various systems in the body.
3. Therapeutic applications: CCPA could have therapeutic applications for a number of diseases and conditions, including cardiovascular disease, neurodegenerative diseases, and anxiety disorders.
In conclusion, CCPA is a potent and selective adenosine A1 receptor agonist that has been extensively studied in scientific research. It has a number of physiological and biochemical effects, and has been used to study various systems in the body. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on CCPA.
Synthesemethoden
CCPA is synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of reagents and solvents such as sodium hydride, dimethylformamide, and acetic anhydride. The final product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
CCPA has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation. It has been shown to have a number of effects on various systems in the body, including the cardiovascular system, the central nervous system, and the immune system. Some of the specific applications of CCPA in scientific research include:
1. Cardiovascular Research: CCPA has been shown to have a number of effects on the cardiovascular system, including reducing heart rate, decreasing blood pressure, and reducing the risk of ischemic injury.
2. Central Nervous System Research: CCPA has been shown to have a number of effects on the central nervous system, including reducing anxiety, improving memory, and reducing the risk of neurodegenerative diseases.
3. Immune System Research: CCPA has been shown to have a number of effects on the immune system, including reducing inflammation and modulating the immune response.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-10-5-8(12(17)14-9-3-4-9)6-13-11(10)16(2)15-7/h5-6,9H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMMMHWJSJUUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.